molecular formula C4H8ClNO2S B13031733 3-Aminothietane-3-carboxylic acid hydrochloride

3-Aminothietane-3-carboxylic acid hydrochloride

Cat. No.: B13031733
M. Wt: 169.63 g/mol
InChI Key: QSQCWGYPGCBEFM-UHFFFAOYSA-N
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Description

3-Aminothietane-3-carboxylic acid hydrochloride is a thiazolidine derivative with a molecular formula of C4H8ClNO2S and a molecular weight of 169.6 g/mol. . It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminothietane-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of thietane-3-carboxylic acid with ammonia or an amine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Aminothietane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thietane derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated thietane derivatives .

Scientific Research Applications

3-Aminothietane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-aminothietane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-aminothietane-3-carboxylic acid hydrochloride include other thiazolidine derivatives and heterocyclic amino acids . Examples include:

  • 3-Aminothietan-2-one
  • Thiazolidine-4-carboxylic acid

Uniqueness

What sets this compound apart is its unique thietane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C4H8ClNO2S

Molecular Weight

169.63 g/mol

IUPAC Name

3-aminothietane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C4H7NO2S.ClH/c5-4(3(6)7)1-8-2-4;/h1-2,5H2,(H,6,7);1H

InChI Key

QSQCWGYPGCBEFM-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)(C(=O)O)N.Cl

Origin of Product

United States

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